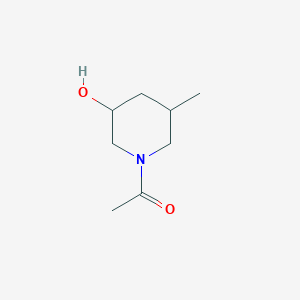

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

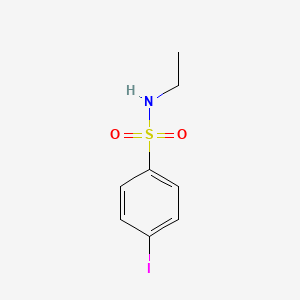

The compound “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” is a versatile material utilized in scientific research. It’s a heterocycle containing both piperidine and pyridine rings .

Synthesis Analysis

The synthesis of “this compound” involves six steps starting from D-pyroglutaminol . The key step involves the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . After deprotection and amide formation, the final product is obtained .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of both piperidine and pyridine rings . These rings are among the top 25 heterocycles that occur frequently in drug molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include alkylation, reduction, rearrangement, deprotection, and amide formation .Scientific Research Applications

Neuroprotective Agents and Memory Improvement

Improving Memory Dysfunction : Acetic ether derivatives, including compounds related to 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone, have shown promising effects in reconstructing learning and memory dysfunction in mice. These compounds reduced error frequency and prolonged latency in darkness avoidance tests, indicating an improvement in cognitive functions (Zhang Hong-ying, 2012).

Neurodegenerative Disease Treatment : Indole derivatives, displaying antioxidant properties and acting as potent ligands for the NMDA receptor, have highlighted a dual-effective neuroprotective approach. By enhancing antioxidant properties through molecular modifications, these compounds, including analogs of this compound, have shown significant neuroprotective effects (M. R. Buemi et al., 2013).

Antimicrobial Activity

Heterocyclic Compound Synthesis : Research into the synthesis of compounds with a structure similar to this compound has indicated their wide application in pharmaceuticals, especially for their antimicrobial activity. The synthesis approach used starting materials like 4-chlorophenol to create active pharmaceutical ingredients with tested efficacy against both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).

Molecular Docking and ADMET Studies

Anti-Microbial Properties and Binding Efficacy : Ethanone derivatives have been studied for their binding efficacy with proteins in Staphylococcus aureus, demonstrating potential anti-microbial properties. Molecular docking techniques revealed significant binding affinities, and ADMET studies confirmed their favorable pharmacokinetic properties (Medicharla SRI SATYA et al., 2022).

Synthesis and Characterization

Novel Compound Synthesis : The creation of novel compounds, including those related to this compound, through various synthetic methods, has been explored. These efforts include Density Functional Theory (DFT) calculations and electronic structure analysis to understand their properties better and potential applications in different scientific fields (S. A. Halim, M. Ibrahim, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-8(11)5-9(4-6)7(2)10/h6,8,11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDSJGBYZAERNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B2804452.png)

![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)

![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)

![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)

![2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2804463.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2804465.png)

![4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2804466.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(phenylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2804467.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2804469.png)

![N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2804472.png)